methyl 6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the benzamido group: This step involves the acylation of the tetrahydroquinoline core with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzamido moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
METHYL 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE: shares structural similarities with other tetrahydroquinoline derivatives and benzamido compounds.
Other similar compounds: 6-(2,3,4-TRIMETHOXYBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE and 6-(2,3,4-TRIMETHOXYBENZAMIDO)-QUINOLINE.
Uniqueness
The presence of the 2,3,4-trimethoxybenzamido group and the tetrahydroquinoline core makes this compound unique, potentially offering distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H24N2O6 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 6-[(2,3,4-trimethoxybenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C21H24N2O6/c1-26-17-10-8-15(18(27-2)19(17)28-3)20(24)22-14-7-9-16-13(12-14)6-5-11-23(16)21(25)29-4/h7-10,12H,5-6,11H2,1-4H3,(H,22,24) |
InChI Key |
IRAZNCWKLOJCCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.